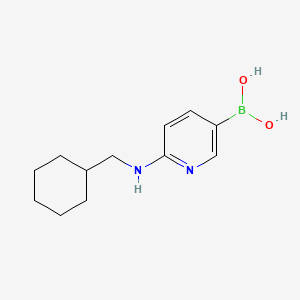

(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a cyclohexylmethylamino group and a boronic acid moiety, making it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a directing group to facilitate the metallation of the pyridine ring at the desired position, followed by borylation to introduce the boronic acid moiety.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Boronic esters or borates.

Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Pyridinylboronic Acid: A simpler boronic acid derivative with a pyridine ring.

4-Pyridinylboronic Acid: Another pyridine-based boronic acid with the boronic acid group at the 4-position.

Phenylboronic Acid: A widely used boronic acid with a phenyl ring.

Uniqueness

(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid is unique due to its cyclohexylmethylamino substituent, which can impart different steric and electronic properties compared to simpler boronic acids. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a cyclohexylmethyl amino group and a boronic acid functional group. Its molecular structure can be represented as follows:

- Molecular Formula : C13H18BNO2

- Molecular Weight : 233.1 g/mol

Enzyme Inhibition

Boronic acids are known for their ability to form reversible covalent bonds with serine residues in enzymes, particularly serine proteases. The boronic acid moiety can interact with the active site of these enzymes, leading to inhibition. For this compound, studies have indicated potential inhibitory effects on various proteases:

- Target Enzymes :

- Plasmodium falciparum subtilisin-like serine protease 1 (PfSUB1)

- Human ClpXP protease

The structure-activity relationship studies have shown that modifications to the cyclohexylmethyl group can enhance inhibitory potency while maintaining selectivity over human proteases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against PfSUB1, which is crucial for the egress of merozoites in malaria parasites. The compound's IC50 values indicate its effectiveness:

| Compound | Target | IC50 Value |

|---|---|---|

| This compound | PfSUB1 | 30 µM |

| Other boronic acids | Various targets | Ranging from 4 nM to >100 µM |

These results highlight its potential as an antimalarial agent, especially when combined with lipophilic modifications that enhance membrane permeability .

Case Studies

- Antimalarial Activity : In a study focused on improving drug-like properties of PfSUB1 inhibitors, this compound was shown to retain activity while enhancing selectivity over human proteasomes. This selectivity is critical for minimizing off-target effects in therapeutic applications .

- Serine Protease Inhibition : The compound has been evaluated as a serine protease inhibitor, showing promising results in inhibiting hClpXP with an IC50 value of approximately 29 µM. This suggests potential applications in cancer therapy where serine proteases play a role in tumor progression .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the cyclohexylmethyl group significantly influences the biological activity of the compound. Variations in this substituent affect both potency and selectivity against various proteases:

| Substituent Modification | Effect on Activity |

|---|---|

| Cyclohexylmethyl group | Enhances potency against PfSUB1 |

| Aromatic substitutions | Varied effects; some decrease activity |

This information is crucial for guiding future synthetic efforts aimed at optimizing the compound's pharmacological profile .

Eigenschaften

IUPAC Name |

[6-(cyclohexylmethylamino)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c16-13(17)11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h6-7,9-10,16-17H,1-5,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGKURPRJIHTPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)NCC2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728736 |

Source

|

| Record name | {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246743-82-7 |

Source

|

| Record name | {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.